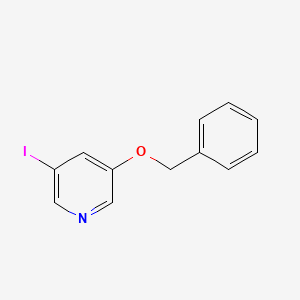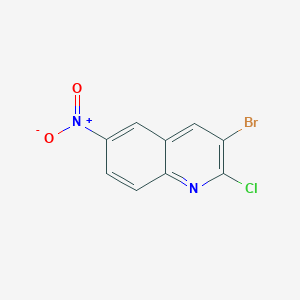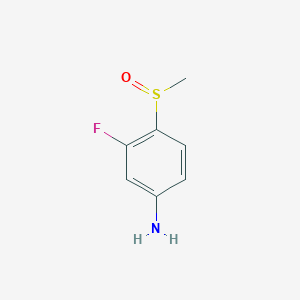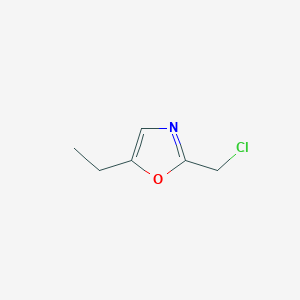
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridin
Übersicht
Beschreibung
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromomethyl, chloro, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is particularly significant due to its influence on the compound’s chemical and physical properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
Target of Action
It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is likely related to its ability to form stable, readily prepared, and environmentally benign organoboron reagents .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of the compound’s action in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine, like many chemicals used in reactions, can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants. The compound is described as relatively stable and environmentally benign , suggesting that it can maintain its efficacy under a range of conditions.
Biochemische Analyse
Biochemical Properties
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The bromomethyl group in 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .
Cellular Effects
The effects of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can modulate the activity of signaling proteins such as kinases and phosphatases, thereby altering downstream signaling cascades . Furthermore, it can affect gene expression by interacting with transcription factors or modifying chromatin structure . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One primary mechanism involves the covalent modification of enzymes and proteins via the bromomethyl group, leading to enzyme inhibition or activation . This compound can also bind to specific sites on biomolecules, such as DNA or RNA, influencing their function and stability . Additionally, the trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound’s binding to target molecules .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In vitro and in vivo studies have demonstrated that prolonged exposure to 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where specific dosages are required to elicit measurable biological responses .
Metabolic Pathways
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . The compound’s metabolism also involves conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . The presence of the trifluoromethyl group can influence the compound’s metabolic stability and the formation of specific metabolites .
Transport and Distribution
The transport and distribution of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine within cells and tissues are governed by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic environments . Transporters and binding proteins, such as albumin, can facilitate its distribution within the body . The compound’s localization and accumulation can vary depending on the tissue type and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is influenced by its chemical structure and interactions with cellular components. This compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications can direct the compound to specific organelles, where it can exert its biochemical effects . The presence of the trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic regions within organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 6-chloro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can target the halogen groups, leading to the formation of dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Dehalogenated pyridine derivatives are formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
2-(Bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromomethyl, chloro, and trifluoromethyl groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthetic chemistry and material science .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-6-chloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-3-5-1-4(7(10,11)12)2-6(9)13-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFHJQVCKHBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(4-Methylphenyl)carbamoyl]sulfamyl chloride](/img/structure/B1441545.png)
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)




